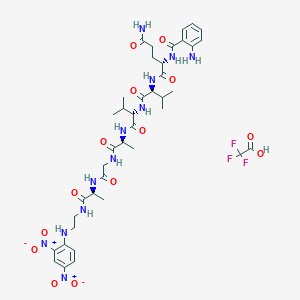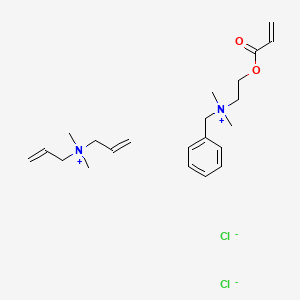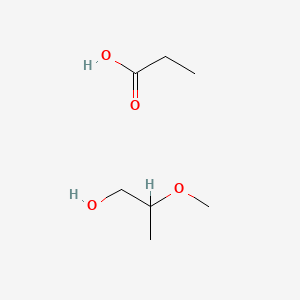
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a chemical compound that has been extensively studied in scientific research. This peptide is a fluorogenic substrate for enzymes such as aminopeptidases and carboxypeptidases. It is commonly used in biochemical and physiological research to study the mechanism of action of these enzymes. In
Mécanisme D'action
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is cleaved by aminopeptidases and carboxypeptidases at the peptide bond between the Gly and Ala residues. This cleavage releases the fluorogenic group EDDnp, which produces a fluorescent signal that can be detected using a fluorometer. The rate of fluorescence production is directly proportional to the enzymatic activity of the aminopeptidase or carboxypeptidase.
Biochemical and Physiological Effects:
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate does not have any direct biochemical or physiological effects. It is simply a tool that is used to study the activity of aminopeptidases and carboxypeptidases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is that it is a highly sensitive and specific substrate for aminopeptidases and carboxypeptidases. This allows researchers to accurately measure enzymatic activity in real-time. However, one limitation of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is that it is a synthetic peptide and may not accurately reflect the natural substrates of these enzymes.
Orientations Futures
There are several future directions for research on Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate. One area of interest is the development of new fluorogenic substrates that are more specific and sensitive than Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate. Another area of interest is the use of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate in drug discovery and development. By studying the activity of aminopeptidases and carboxypeptidases, researchers may be able to identify new drug targets and develop novel therapeutics. Additionally, Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate could be used to study the role of these enzymes in disease processes, such as cancer and inflammation. Overall, Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a valuable tool for scientific research and has many potential applications in the future.
Méthodes De Synthèse
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is synthesized using solid-phase peptide synthesis. The peptide is assembled step-by-step on a resin using Fmoc chemistry. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is commonly used in scientific research to study the mechanism of action of aminopeptidases and carboxypeptidases. These enzymes are involved in a wide range of physiological processes, including protein degradation, digestion, and immune response. Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a fluorogenic substrate, which means that it produces a fluorescent signal when it is cleaved by these enzymes. This allows researchers to measure enzymatic activity in real-time and study the kinetics of the reaction.
Propriétés
IUPAC Name |
(2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)/t21-,22-,27-,31-,32-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWOMHZMAAWBH-DTXSRSMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55F3N12O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)




![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)